(R)-5-(1-Methylpyrrolidin-2-yl)pyridin-2(1H)-one
Overview
Description
®-6-Hydroxynicotine is a chiral derivative of nicotine, characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Hydroxynicotine typically involves the hydroxylation of nicotine. One common method is the enzymatic hydroxylation using specific enzymes like cytochrome P450 . Another approach involves chemical hydroxylation using reagents such as osmium tetroxide (OsO4) followed by reduction .
Industrial Production Methods: Industrial production of ®-6-Hydroxynicotine may involve biotechnological processes utilizing genetically engineered microorganisms capable of selectively hydroxylating nicotine. These processes are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: ®-6-Hydroxynicotine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to nicotine.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 6-Ketonicotine
Reduction: Nicotine
Substitution: Various ethers and esters depending on the substituent.
Scientific Research Applications
®-6-Hydroxynicotine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a probe to study the metabolic pathways of nicotine and its derivatives.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties and its role in smoking cessation aids.
Industry: Utilized in the development of biosensors for nicotine detection.
Mechanism of Action
The mechanism of action of ®-6-Hydroxynicotine involves its interaction with nicotinic acetylcholine receptors (nAChRs). The hydroxyl group enhances its binding affinity and selectivity towards specific subtypes of nAChRs, modulating neurotransmitter release and neuronal activity. This interaction influences various physiological processes, including cognitive function and addiction pathways .
Comparison with Similar Compounds
Nicotine: The parent compound, lacking the hydroxyl group.
6-Hydroxycotinine: A metabolite of nicotine with a hydroxyl group at the 6th position but differing in the pyrrolidine ring structure.
Anabasine: A naturally occurring alkaloid with a similar structure but different pharmacological properties.
Uniqueness: ®-6-Hydroxynicotine is unique due to its chiral nature and the presence of the hydroxyl group, which significantly alters its chemical reactivity and biological activity compared to nicotine and other similar compounds .
Properties
IUPAC Name |
5-[(2R)-1-methylpyrrolidin-2-yl]-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-12-6-2-3-9(12)8-4-5-10(13)11-7-8/h4-5,7,9H,2-3,6H2,1H3,(H,11,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRCOGLZUCICIV-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@@H]1C2=CNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331451 | |
Record name | d-6-Hydroxynicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22956-40-7 | |
Record name | d-6-Hydroxynicotine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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